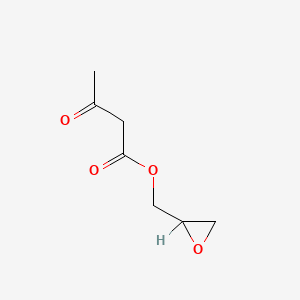

Oxiranylmethyl acetoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxiranylmethyl acetoacetate is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Synonyms and Basic Data

Oxiranylmethyl acetoacetate (C₇H₁₀O₄) is also known as glycidyl acetoacetate or Butanoic acid, 3-oxo-, oxiranylmethyl ester . Key properties include:

| Property | Value |

|---|---|

| IUPAC Name | Butanoic acid, 3-oxo-, oxiranylmethyl ester |

| Synonyms | Glycidyl acetoacetate, SCHEMBL3041076 |

| CAS Registry Number | 84643-60-7 |

Potential Reaction Mechanisms (Inferred from Structural Features)

While specific reaction data for this compound is limited in the provided sources, its structure suggests reactivity pathways analogous to other β-keto esters (e.g., ethyl acetoacetate):

Epoxide Ring-Opening Reactions

The oxirane group (epoxide) is reactive and can undergo:

-

Nucleophilic ring-opening with acids or bases, forming vicinal diols or other derivatives.

-

Electrophilic attack under acidic conditions, potentially leading to rearrangements or polymerization.

β-Keto Ester Reactivity

The β-keto ester moiety may participate in:

-

Alkylation at the α-carbon via enolate formation, similar to acetoacetic ester synthesis .

-

Hydrolysis under acidic or basic conditions, yielding β-keto acids or decarboxylated ketones .

-

Decarboxylation upon heating, producing substituted ketones .

Potential Cross-Reactivity

The dual functionality (epoxide and β-keto ester) may enable:

-

Concurrent reactions , such as epoxide ring-opening followed by enolate alkylation.

-

Polymerization or cross-linking in the presence of nucleophiles or initiators.

Limitations in Available Data

The provided sources lack detailed experimental or mechanistic studies on this compound. Key gaps include:

-

No reaction thermochemistry data (e.g., ΔH°, ΔG°) for specific transformations.

-

No literature examples of alkylation, hydrolysis, or decarboxylation.

-

Patent references (e.g., WIPO PATENTSCOPE) suggest industrial applications but are not elaborated in the search results .

Research Implications

Further studies should focus on:

-

Mechanistic investigations of epoxide ring-opening and β-keto ester reactivity.

-

Synthetic utility in polymer chemistry or medicinal synthesis (e.g., heterocyclic compounds).

-

Comparative analysis with ethyl acetoacetate to identify unique reaction pathways.

Q & A

Q. Basic: What are the recommended synthetic routes for oxiranylmethyl acetoacetate in laboratory settings?

Methodological Answer:

this compound can be synthesized via esterification of acetoacetic acid derivatives with oxiranylmethanol (glycidol) under acid-catalyzed conditions. A common approach involves reacting tert-butyl acetoacetate with glycidol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to facilitate transesterification . Alternatively, diketene-based routes, similar to cellulose acetoacetate (CAA) synthesis, may be adapted, where diketene reacts with glycidol to form the acetoacetate ester . Post-synthesis purification typically employs fractional distillation or column chromatography.

Q. Basic: How can NMR spectroscopy characterize this compound’s structural and dynamic properties?

Methodological Answer:

1H and 13C NMR are critical for identifying tautomeric forms (keto-enol equilibrium) and substituent effects. For example:

- Keto form : Look for α-proton resonance near δ 3.3–3.5 ppm (split due to adjacent carbonyl groups) and γ-proton resonance at δ 2.2–2.4 ppm .

- Enol form : Detect vinyl protons (δ 5.5–6.0 ppm) and hydrogen-bonded hydroxyl protons (δ 12–15 ppm) .

Variable-temperature NMR can assess tautomerization kinetics, while 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and confirms connectivity .

Q. Advanced: How does tautomerism influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

The keto-enol equilibrium dictates reactivity:

- Keto form : The α-carbon’s electrophilicity facilitates nucleophilic additions (e.g., Michael additions).

- Enol form : The conjugated enolate can participate in cycloadditions or act as a ligand in metal complexes.

To study this, use stopped-flow kinetics or NMR line-shape analysis to measure tautomerization rates under varying pH and solvent polarity . For example, adding sodium acetate accelerates keto-enol exchange, broadening NMR signals .

Q. Advanced: What strategies optimize this compound’s stability in polymer synthesis applications?

Methodological Answer:

In graft polymerization (e.g., with ethene or 2-methyl-2-propenoate), stability is enhanced by:

Controlled storage : Store at ≤4°C under inert gas to prevent epoxide ring-opening reactions .

Catalyst selection : Use radical initiators (e.g., AIBN) at low temperatures to minimize side reactions.

Crosslinking monitoring : Track gelation points via rheometry or FTIR to prevent premature polymerization .

Q. Safety: What are critical safety protocols for handling this compound in reactive environments?

Methodological Answer:

- Personal protective equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile), face shields, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as epoxy groups may release volatile byproducts .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. Data Contradiction: How to resolve discrepancies in tautomer ratio measurements under different analytical conditions?

Methodological Answer:

Conflicting tautomer ratios (e.g., NMR vs. UV-Vis) may arise from:

- Solvent effects : Polar solvents stabilize the enol form via hydrogen bonding. Use a consistent solvent system for comparisons .

- Temperature dependence : Apply the van’t Hoff equation to extrapolate data to standard conditions. For example, enol content increases by ~2% per 10°C rise in ethyl acetoacetate .

Validate with dual-detection HPLC coupled with MS and UV to correlate retention times with tautomeric forms .

Q. Stability: How does pH affect the hydrolytic degradation of this compound?

Methodological Answer:

The epoxy ring is prone to acid- or base-catalyzed hydrolysis:

- Acidic conditions : Protonation of the epoxide oxygen leads to ring-opening, forming diols. Monitor via titration (e.g., HClO₄ in acetic acid) .

- Basic conditions : Hydroxide ions attack the β-carbon, yielding glycolic acid derivatives. Use kinetic studies (e.g., Arrhenius plots) to predict shelf life .

Stabilize the compound by buffering reactions near neutral pH and using anhydrous solvents .

Q. Enzymatic Interaction: Can this compound serve as a substrate analog for acetoacetate decarboxylase (AADase)?

Methodological Answer:

AADase’s active site (Lys 115) prefers linear acetoacetate. The oxiranylmethyl group’s steric bulk likely hinders binding. To test:

Enzyme kinetics : Compare KM and Vmax values with natural substrates using stopped-flow spectrophotometry .

Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to assess steric clashes in the hydrophobic funnel of AADase .

Negative results would confirm the need for structural modifications to enhance compatibility.

Eigenschaften

CAS-Nummer |

84643-60-7 |

|---|---|

Molekularformel |

C7H10O4 |

Molekulargewicht |

158.15 g/mol |

IUPAC-Name |

oxiran-2-ylmethyl 3-oxobutanoate |

InChI |

InChI=1S/C7H10O4/c1-5(8)2-7(9)11-4-6-3-10-6/h6H,2-4H2,1H3 |

InChI-Schlüssel |

QOJCSHDIADEFAZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC(=O)OCC1CO1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.